3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
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Overview
Description
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring, a pyrrolopyrrole moiety, and a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrrole core, followed by the introduction of the pyridine and methylpyrimidine groups. Common reagents used in these steps include various amines, nitriles, and pyridine derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
Uniqueness
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, pyrrolopyrrole moiety, and methylpyrimidine group sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H18N6 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[5-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H18N6/c1-12-6-19-11-21-17(12)23-9-13-7-22(8-14(13)10-23)16-3-2-4-20-15(16)5-18/h2-4,6,11,13-14H,7-10H2,1H3 |
InChI Key |
VOIRIFFCIFTRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CC3CN(CC3C2)C4=C(N=CC=C4)C#N |
Origin of Product |
United States |
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